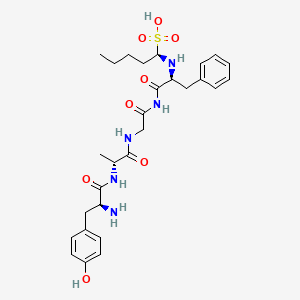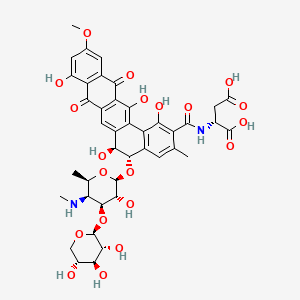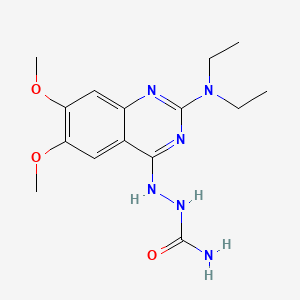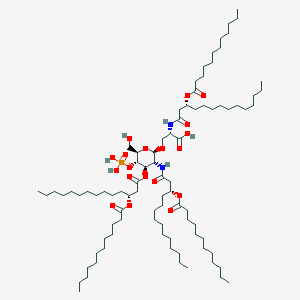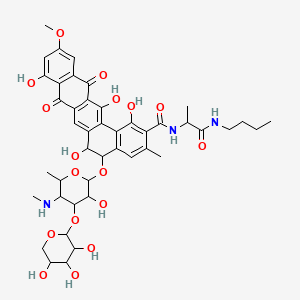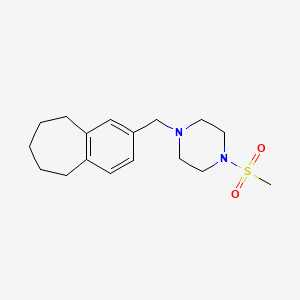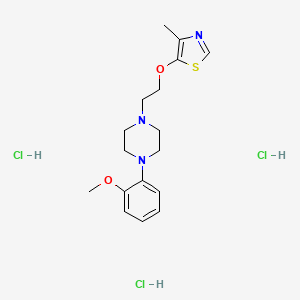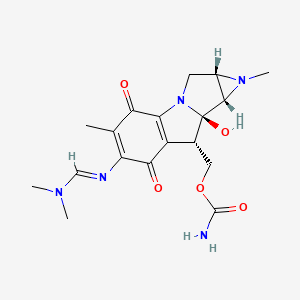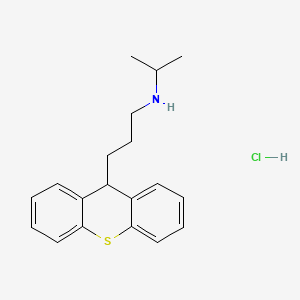
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNS. It is a derivative of thioxanthene, a tricyclic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a propylamine group and an isopropyl group attached to the thioxanthene core, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving appropriate starting materials such as diphenyl sulfide derivatives.
Introduction of Propylamine Group: The propylamine group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the thioxanthene core.
Addition of Isopropyl Group: The isopropyl group is added through an alkylation reaction, where an isopropyl halide reacts with the intermediate compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds with different functional groups.
Aplicaciones Científicas De Investigación
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism, leading to its observed biological effects.
Comparación Con Compuestos Similares
Thioxanthene-9-propylamine, N-isopropyl-, hydrochloride can be compared with other similar compounds, such as:
Thioxanthene Derivatives: Compounds like thiothixene and chlorprothixene share a similar thioxanthene core but differ in their substituents and pharmacological profiles.
Phenothiazine Derivatives: These compounds, such as chlorpromazine and fluphenazine, have a similar tricyclic structure but contain a sulfur atom in a different position.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thioxanthene and phenothiazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.
Propiedades
Número CAS |
94915-41-0 |
|---|---|
Fórmula molecular |
C19H24ClNS |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
N-propan-2-yl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-14(2)20-13-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,14-15,20H,7,10,13H2,1-2H3;1H |
Clave InChI |
QMQOKZNLRAUTJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


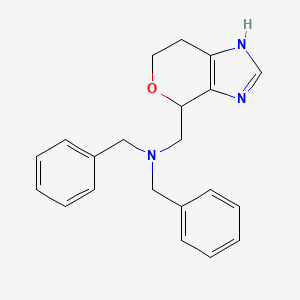

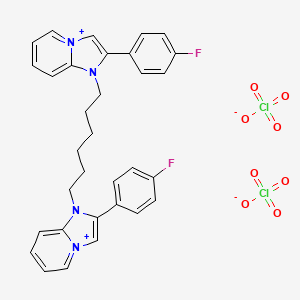

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
